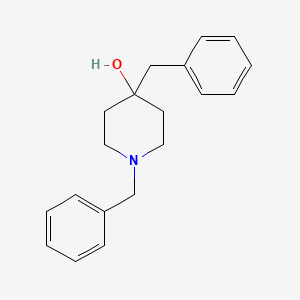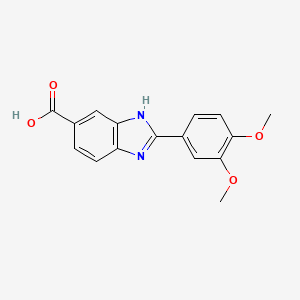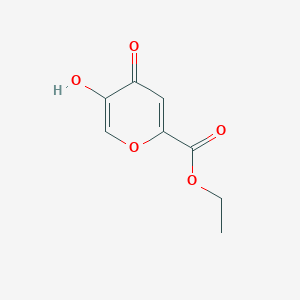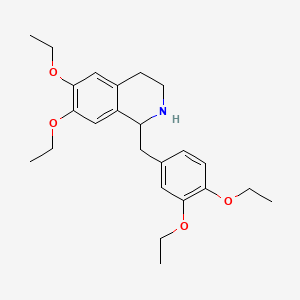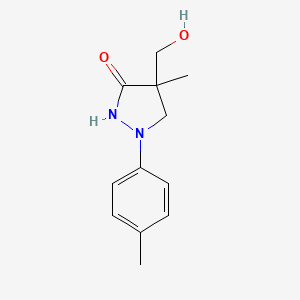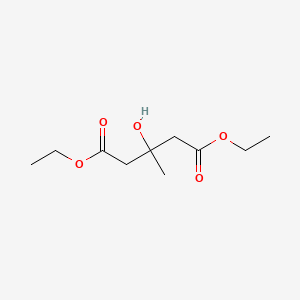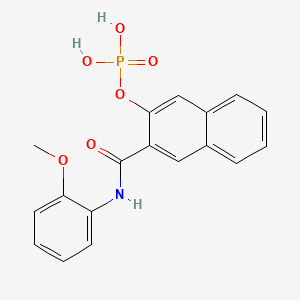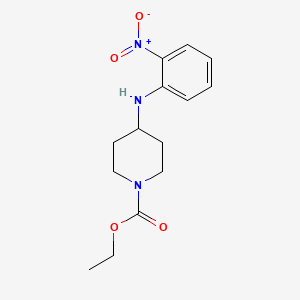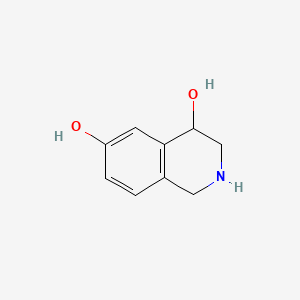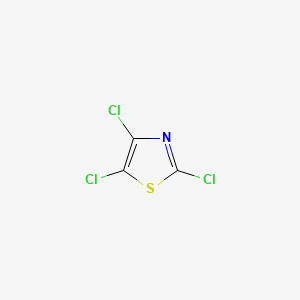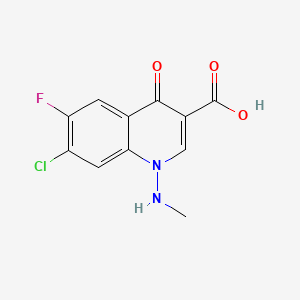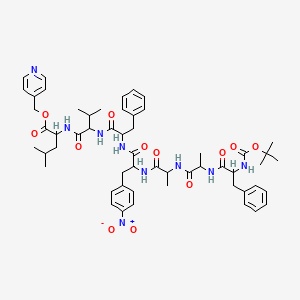
BOC-PHE-ALA-ALA-4-NITRO-PHE-PHE-VAL-LEU-PYRIDIN-4-YLMETHYL ESTER
概要
説明
BOC-PHE-ALA-ALA-4-NITRO-PHE-PHE-VAL-LEU-PYRIDIN-4-YLMETHYL ESTER is a synthetic peptide compound. It is commonly used in various scientific research fields, including chemistry, biology, and medicine. This compound is known for its complex structure, which includes multiple amino acids and a pyridinylmethyl ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BOC-PHE-ALA-ALA-4-NITRO-PHE-PHE-VAL-LEU-PYRIDIN-4-YLMETHYL ESTER typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. The BOC (tert-butyloxycarbonyl) group is commonly used to protect the amino group of the amino acids during the synthesis. After the peptide chain is fully assembled, the compound is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles simultaneously, increasing efficiency and reducing the risk of human error. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
BOC-PHE-ALA-ALA-4-NITRO-PHE-PHE-VAL-LEU-PYRIDIN-4-YLMETHYL ESTER can undergo various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The pyridinylmethyl ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding amino derivative.
Reduction: The major product is the carboxylic acid.
Substitution: The major products depend on the nucleophile used in the reaction.
科学的研究の応用
BOC-PHE-ALA-ALA-4-NITRO-PHE-PHE-VAL-LEU-PYRIDIN-4-YLMETHYL ESTER has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It serves as a tool for investigating protein-protein interactions and enzyme-substrate specificity.
Medicine: The compound is used in drug development and design, particularly in the creation of peptide-based therapeutics.
Industry: It is employed in the production of high-purity peptides for various applications, including diagnostics and therapeutics.
作用機序
The mechanism of action of BOC-PHE-ALA-ALA-4-NITRO-PHE-PHE-VAL-LEU-PYRIDIN-4-YLMETHYL ESTER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
類似化合物との比較
Similar Compounds
BOC-PHE-ALA-ALA-4-NITRO-PHE-PHE-VAL-LEU-PYRIDIN-4-YLMETHYL ESTER: Known for its unique structure and applications in peptide synthesis.
BOC-PHE-ALA-ALA-4-NITRO-PHE-PHE-VAL-LEU-PYRIDIN-4-YLMETHYL AMIDE: Similar structure but with an amide group instead of an ester.
BOC-PHE-ALA-ALA-4-NITRO-PHE-PHE-VAL-LEU-PYRIDIN-4-YLMETHYL CARBOXYLIC ACID: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
This compound is unique due to its specific combination of amino acids and the presence of a pyridinylmethyl ester group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
IUPAC Name |
pyridin-4-ylmethyl 4-methyl-2-[[3-methyl-2-[[2-[[2-[2-[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoylamino]propanoylamino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H71N9O12/c1-33(2)28-45(53(71)75-32-40-24-26-56-27-25-40)61-52(70)46(34(3)4)63-51(69)43(29-37-16-12-10-13-17-37)60-50(68)42(31-39-20-22-41(23-21-39)64(73)74)59-48(66)36(6)57-47(65)35(5)58-49(67)44(30-38-18-14-11-15-19-38)62-54(72)76-55(7,8)9/h10-27,33-36,42-46H,28-32H2,1-9H3,(H,57,65)(H,58,67)(H,59,66)(H,60,68)(H,61,70)(H,62,72)(H,63,69) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDZLWFGNQMCLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OCC1=CC=NC=C1)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H71N9O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394810 | |
| Record name | pyridin-4-ylmethyl 4-methyl-2-[[3-methyl-2-[[2-[[2-[2-[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoylamino]propanoylamino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1050.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86063-97-0 | |
| Record name | pyridin-4-ylmethyl 4-methyl-2-[[3-methyl-2-[[2-[[2-[2-[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoylamino]propanoylamino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-Phe-Ala-Ala-p-Nitro-Phe-Phe-Val-Leu 4-hydroxymethylpyridine ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-Chlorophenyl)-(2-hydroxynaphthalen-1-yl)-methyl]-acetamide](/img/structure/B1608675.png)
